molecular formula C23H16Cl2N2O2 B5228618 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide

货号 B5228618
分子量: 423.3 g/mol
InChI 键: OQLXKSYBKGUAAS-ZRDIBKRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide, also known as BDA-410, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which is involved in various cellular processes, including cell growth, differentiation, and survival.

作用机制

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide exerts its biological effects by inhibiting the interaction between JAK2 and STAT3, which is required for the activation and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes that are involved in cell proliferation, survival, and immune evasion. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to be more potent and selective than other JAK2/STAT3 inhibitors, such as AG490 and WP1066, and to have a longer half-life and better pharmacokinetic properties.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These include inhibition of cell proliferation and survival, induction of apoptosis and autophagy, modulation of the immune response, and reduction of inflammation and tissue damage. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation, and to enhance the anti-tumor activity of immune cells, such as T cells and natural killer cells.

实验室实验的优点和局限性

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the JAK2/STAT3 pathway in various cell types and animal models, and its suitability for in vitro and in vivo studies. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide also has some limitations, such as its potential toxicity and off-target effects, its limited solubility and stability in aqueous solutions, and its high cost and limited availability.

未来方向

There are several future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide and related compounds. These include:
1. Identification of new targets and pathways that are regulated by JAK2/STAT3 and that may be targeted by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide or its derivatives.
2. Optimization of the pharmacokinetic and pharmacodynamic properties of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide, such as its solubility, stability, and bioavailability.
3. Development of new drug delivery systems and formulations that can enhance the efficacy and safety of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide in vivo.
4. Exploration of the potential synergistic effects of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide with other drugs or therapies, such as immune checkpoint inhibitors, targeted therapies, or radiation therapy.
5. Investigation of the role of JAK2/STAT3 in different types of cancer and other diseases, and the potential clinical applications of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide or its derivatives in these conditions.
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide is a promising compound with potent and selective inhibitory activity against the JAK2/STAT3 pathway. It has been extensively used in scientific research to investigate the role of this pathway in various diseases, and to develop new drugs and therapies that target this pathway. Further research is needed to fully understand the mechanism of action and the potential clinical applications of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide and related compounds.

合成方法

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide can be synthesized using a multistep process, as described in a patent application by the original inventors. The starting material is 2-amino-5-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoxazole to form the key intermediate, which is further reacted with 2,4-dichlorophenylacryloyl chloride to yield the final product, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide.

科学研究应用

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been used extensively in scientific research to investigate the role of the JAK2/STAT3 pathway in various diseases, including cancer, inflammation, and autoimmune disorders. For example, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of chemotherapy and immunotherapy. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has also been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and multiple sclerosis. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been used to study the mechanism of action of JAK2/STAT3 inhibitors and to develop new drugs with improved potency and selectivity.

属性

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-17(23-27-20-6-2-3-8-21(20)29-23)5-4-7-19(14)26-22(28)12-10-15-9-11-16(24)13-18(15)25/h2-13H,1H3,(H,26,28)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLXKSYBKGUAAS-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。